molecular formula C8H5BrClFO B1435279 Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- CAS No. 1435805-96-1

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Cat. No.: B1435279
CAS No.: 1435805-96-1
M. Wt: 251.48 g/mol
InChI Key: MKHADWQTWYODCU-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- typically involves the bromination, chlorination, and fluorination of a phenyl ethanone precursor. One common method starts with 4-chloro-2-fluorobenzoic acid, which undergoes bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, utilizing advanced chemical reactors and control systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Biological Activity

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- is an organic compound characterized by its unique halogenated structure. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- has the molecular formula C8H6BrClF. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The halogen atoms enhance the compound's lipophilicity, which may affect its pharmacokinetics and interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substitutions can increase binding affinity to specific enzymes or receptors, facilitating modulation of their activity. This mechanism is crucial in understanding how the compound exerts its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell lines effectively. For instance, studies have shown that compounds with similar halogenated structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • In Vitro Studies : In a study evaluating various halogenated ethanones, Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- demonstrated significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicated a promising therapeutic window for further development in anticancer applications .
  • Mechanistic Insights : Another study investigated the binding affinity of similar compounds to serotonin receptors, revealing that modifications in the halogen pattern could lead to enhanced receptor selectivity and potency. This suggests that Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- may also interact with neurotransmitter systems, potentially influencing mood disorders or neurological conditions .

Comparative Analysis

To better understand the uniqueness of Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Biological Activity
Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- Bromine, chlorine, and fluorine on phenyl ringPotential anticancer and antimicrobial effects
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Different halogen positionsVarying reactivity and potential applications
2-Bromo-1-(4-methylphenyl)ethanone Contains a methyl group instead of chlorineDifferent pharmacological profiles

Properties

IUPAC Name

1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHADWQTWYODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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